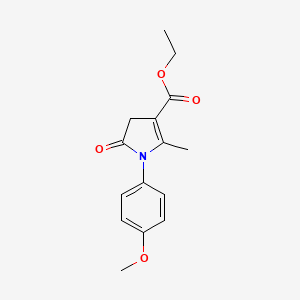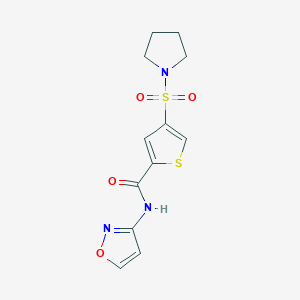![molecular formula C17H24N4O3 B5612637 4-methyl-N-[2-(4-morpholinyl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5612637.png)
4-methyl-N-[2-(4-morpholinyl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of related benzamides often involves complex reactions with various substituents. For example, Kato et al. (1992) describe the synthesis of a series of benzamides with potent in vivo gastric emptying activity, highlighting the importance of specific substituents for activity (Kato et al., 1992).
Molecular Structure Analysis
- The molecular structure of similar benzamides is often characterized by specific functional groups that determine their biological activity. For instance, Morgan et al. (1990) synthesized a series of N-substituted imidazolylbenzamides and analyzed their cardiac electrophysiological activity (Morgan et al., 1990).
Chemical Reactions and Properties
- Benzamides like the compound often undergo a variety of chemical reactions. For example, Özil et al. (2018) discuss the synthesis of benzimidazole derivatives starting from similar compounds and evaluate their in vitro antioxidant activities (Özil et al., 2018).
- Jagodziński et al. (2000) describe the reactions of related compounds with ethyl bromoacetate and ethyl 2-bromopropionate, leading to the synthesis of cyclic derivatives (Jagodziński et al., 2000).
Physical Properties Analysis
- The physical properties of similar benzamides can be inferred from studies like that of Yang et al. (2015), who developed an efficient route for the synthesis of imidazo[1,2-a]pyridine derivatives starting from related compounds (Yang et al., 2015).
Chemical Properties Analysis
- The chemical properties of benzamides are often closely related to their molecular structure and synthesis process. For example, Guirado et al. (2006) discuss the reactions of 4-amino-2-oxazolines with isocyanates and isothiocyanates, leading to the synthesis of polysubstituted 2-imidazolidinones, which could provide insights into the chemical properties of similar benzamides (Guirado et al., 2006).
Propriétés
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-3-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-13-2-3-14(12-15(13)21-7-5-19-17(21)23)16(22)18-4-6-20-8-10-24-11-9-20/h2-3,12H,4-11H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCZXHQXTXVLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-[5-(2,2-dicyanovinyl)-2-furyl]benzoic acid](/img/structure/B5612554.png)

![2,3,5-trimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5612564.png)
![N-{2-[4-(4-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}urea](/img/structure/B5612573.png)
![2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]dibenzamide](/img/structure/B5612584.png)

![methyl 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5612593.png)
![1-isopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5612602.png)


![3-fluoro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5612635.png)


![3-(4-methyl-1-piperidinyl)-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)pyridazine](/img/structure/B5612651.png)